molecular formula C8H16Cl2N4O B2635082 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride CAS No. 1423029-20-2

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride

Cat. No.: B2635082
CAS No.: 1423029-20-2
M. Wt: 255.14
InChI Key: GTNUGJODJUCKDC-UHFFFAOYSA-N
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Description

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its structural features, which include a pyrazole ring and an amino group, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-aminopropanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: Shares the pyrazole ring and amino group but lacks the propanamide moiety.

    3-amino-2-methylpyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-methyl-3-amino-5-pyrazolecarboxamide: Contains a carboxamide group instead of the propanamide moiety.

Uniqueness

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-12-5-6(4-11-12)2-7(3-9)8(10)13;;/h4-5,7H,2-3,9H2,1H3,(H2,10,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNUGJODJUCKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CN)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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